Cas no 2375260-99-2 (1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid)

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid is a brominated indole derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a dibromophenylmethyl group at the 1-position of the indole ring and a carboxylic acid moiety at the 2-position, offering versatility for further functionalization. The presence of bromine atoms enhances reactivity in cross-coupling reactions, making it a valuable intermediate for constructing complex heterocyclic frameworks. The carboxylic acid group allows for easy derivatization into esters, amides, or other pharmacologically relevant motifs. This compound is particularly useful in drug discovery for its balanced lipophilicity and potential as a scaffold for bioactive molecule development. Its stability under standard laboratory conditions ensures reliable handling and storage.
1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid structure
2375260-99-2 structure
Product Name:1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid
CAS No:2375260-99-2
MF:C16H11Br2NO2
MW:409.072042703629
CID:6250812
PubChem ID:145874255
Update Time:2025-10-29

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid
    • 1-[(2,5-dibromophenyl)methyl]-1H-indole-2-carboxylic acid
    • EN300-7440207
    • 2375260-99-2
    • Inchi: 1S/C16H11Br2NO2/c17-12-5-6-13(18)11(7-12)9-19-14-4-2-1-3-10(14)8-15(19)16(20)21/h1-8H,9H2,(H,20,21)
    • InChI Key: YFNXNKZXYZYCRI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1CN1C(C(=O)O)=CC2C=CC=CC1=2)Br

Computed Properties

  • Exact Mass: 408.91360g/mol
  • Monoisotopic Mass: 406.91565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 42.2Ų

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid Pricemore >>

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Additional information on 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic Acid: A Comprehensive Overview

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid (CAS No. 2375260-99-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and potential biological activities of 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid, highlighting recent advancements and future prospects.

Chemical Structure and Properties

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid is a derivative of indole carboxylic acid, featuring a 2,5-dibromophenyl group attached to the indole ring via a methyl linker. The molecular formula of this compound is C16H11Br2N2O2, with a molecular weight of approximately 403.07 g/mol. The presence of bromine atoms and the indole scaffold imparts unique chemical and physical properties to the molecule, making it an interesting candidate for further investigation.

The indole core is a well-known privileged structure in medicinal chemistry due to its involvement in various biological processes. The introduction of bromine atoms at specific positions on the phenyl ring can significantly influence the compound's reactivity and biological activity. For instance, bromination can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.

Synthesis Methods

The synthesis of 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid has been explored through various routes, each offering distinct advantages and challenges. One common approach involves the coupling of 1-(bromomethyl)-2,5-dibromobenzene with indole followed by carboxylation. This method typically proceeds via a multi-step process, including bromination, substitution, and oxidation reactions.

A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis method using palladium-catalyzed cross-coupling reactions. This approach not only simplifies the synthetic route but also improves the overall yield and purity of the final product. The use of environmentally friendly solvents and catalysts further enhances the sustainability and scalability of this method.

Biological Activities and Applications

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid has shown promising biological activities in several preclinical studies. One notable application is its potential as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells.

The mechanism of action for 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid involves multiple pathways. It has been shown to induce apoptosis through the activation of caspase enzymes and the disruption of mitochondrial membrane potential. Additionally, this compound can inhibit cell proliferation by interfering with key signaling pathways such as PI3K/AKT and MAPK/ERK.

Beyond its anticancer properties, 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid has also been investigated for its anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry found that this compound effectively suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Future Prospects

The promising preclinical results have paved the way for further clinical evaluation of 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid. Several phase I clinical trials are currently underway to assess the safety and pharmacokinetics of this compound in humans. Preliminary data indicate that it is well-tolerated at therapeutic doses with minimal side effects.

In addition to its therapeutic potential, 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid may also serve as a valuable tool for understanding fundamental biological processes. Its ability to modulate specific signaling pathways makes it an attractive candidate for use in basic research studies aimed at elucidating disease mechanisms.

Conclusion

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid (CAS No. 2375260-99-2) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct properties that contribute to its biological activities, including anticancer and anti-inflammatory effects. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in advancing our understanding of complex biological systems.

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